![molecular formula C9H13NO3S2 B14316364 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide CAS No. 108966-51-4](/img/structure/B14316364.png)
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a sulfonamide group and a 3-hydroxypropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1-sulfonamide and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzene-1-sulfonamide is reacted with 3-chloropropanol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Oxopropyl)sulfanyl]benzene-1-sulfonamide.
Reduction: Formation of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonic acid
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonyl chloride
- 4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonate
Uniqueness
4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
108966-51-4 |
|---|---|
Molecular Formula |
C9H13NO3S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
4-(3-hydroxypropylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S2/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5,11H,1,6-7H2,(H2,10,12,13) |
InChI Key |
BHBPVVOUUXIZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
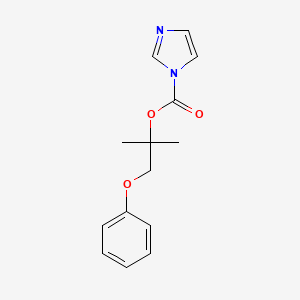
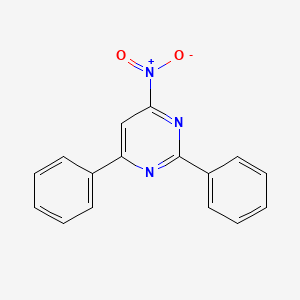
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
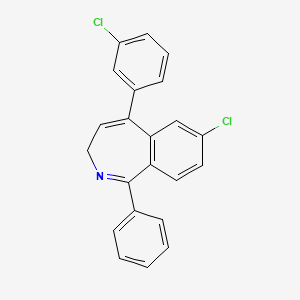
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
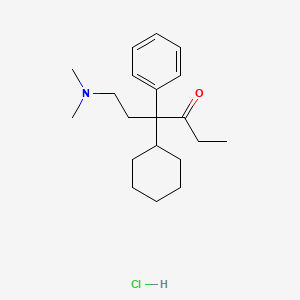
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
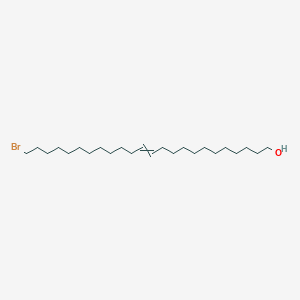
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
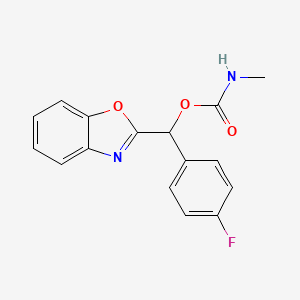
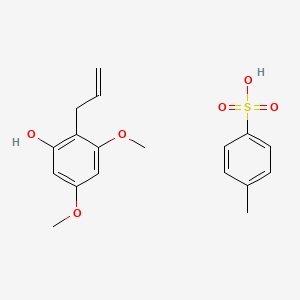
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
